molecular formula C28H22ClN3 B4941791 9-benzyl-2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride

9-benzyl-2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride

Cat. No. B4941791
M. Wt: 435.9 g/mol
InChI Key: OMPTZCGGJVSTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-benzyl-2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that contains an imidazole and benzimidazole ring system. The compound has been synthesized using various methods and has been extensively studied for its mechanisms of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 9-benzyl-2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival. The compound has also been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 9-benzyl-2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride has various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. The compound has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 9-benzyl-2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride in lab experiments is its potent anticancer activity. The compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, the compound has some limitations, including its low solubility in water and its potential toxicity in vivo.

Future Directions

There are several future directions for research on 9-benzyl-2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride. One direction is to further study the mechanism of action of the compound and identify its molecular targets in cancer cells. Another direction is to develop more efficient synthesis methods for the compound to increase its yield and purity. Additionally, further studies are needed to evaluate the potential toxicity of the compound in vivo and its potential applications in drug development.

Synthesis Methods

The synthesis of 9-benzyl-2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride has been reported using various methods. One of the most commonly used methods involves the reaction of 2-phenylbenzimidazole with benzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-biphenylboronic acid in the presence of a palladium catalyst to yield the final product.

Scientific Research Applications

9-benzyl-2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride has potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that the compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.

properties

IUPAC Name

4-benzyl-2-(4-phenylphenyl)imidazo[1,2-a]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N3.ClH/c1-3-9-21(10-4-1)19-30-26-13-7-8-14-27(26)31-20-25(29-28(30)31)24-17-15-23(16-18-24)22-11-5-2-6-12-22;/h1-18,20H,19H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPTZCGGJVSTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N4C2=NC(=C4)C5=CC=C(C=C5)C6=CC=CC=C6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-2-(4-phenylphenyl)imidazo[1,2-a]benzimidazole;hydrochloride

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